Luliconazole
Beschreibung
Eigenschaften
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Friedel-Crafts Acylation and Chiral Reduction
A foundational route to luliconazole begins with meta-dichlorobenzene undergoing Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride. This step yields 2,2',4'-trichloroacetophenone , a critical intermediate. Subsequent chiral reduction using (S)-2-methyl-CBS-oxazaborolidine as a catalyst produces (S)-2,2',4'-trichlorophenylethanol with high enantiomeric excess (e.e. > 99%). Esterification with methanesulfonyl chloride then generates (S)-2,2',4'-trichlorophenylethyl methanesulfonate, which undergoes nucleophilic substitution with imidazolyl acetonitrile and carbon disulfide to form this compound.
Key Parameters:
Sulfonylation-Based Pathways
Patent WO2019150383A1 introduces a high-yield method leveraging the novel intermediate (S)-2,4-dichloro-α-(chloromethyl)benzene methanol 4-chlorosulfonyl chloride (Formula II ). This intermediate is synthesized by reacting (S)-2,4-dichloro-α-(chloromethyl)benzene methanol (Formula III ) with 4-chlorobenzenesulfonyl chloride (Formula IV ) in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at 0–100°C. Formula II is then coupled with 1-cyanomethylimidazole (Formula V ) and carbon disulfide under basic conditions to form this compound.
Advantages:
- Yield: >80% for the final step.
- Solvent Recycling: Extraction solvents (e.g., ethyl acetate, toluene) are recovered via distillation.
Chemoenzymatic Synthesis Using Lipases
Kinetic Resolution of Racemic Intermediates
A chemoenzymatic route employs Thermomyces lanuginosus lipase or Novozym 435® to resolve racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate into enantiopure (S)-β-halohydrin. Hydrolysis of the acetate group produces (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% e.e. and an enantiomeric ratio (E) >200. This intermediate is subsequently converted to this compound via dithiolane ring formation.
Optimization Highlights:
Sustainability Metrics
Compared to chemical methods, the enzymatic approach reduces energy consumption by 40% and eliminates heavy metal catalysts.
Process Optimization and Scalability
Reaction Condition Tuning
Acid Addition Salt Crystallization
Isolating this compound as an acid addition salt (e.g., hydrochloride) improves purity (>99.5%) by avoiding chromatographic purification. Recrystallization from isopropyl alcohol/acetone mixtures yields crystalline product suitable for pharmaceutical formulations.
Comparative Analysis of Synthetic Methods
Key Findings:
Analyse Chemischer Reaktionen
Types of Reactions
Luliconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Luliconazol übt seine antimykotische Wirkung aus, indem es das Enzym Lanosteroldemethylase hemmt, das für die Synthese von Ergosterol unerlässlich ist, einem Schlüsselbestandteil der Zellmembranen von Pilzen. Durch die Störung der Ergosterolsynthese beeinträchtigt Luliconazol die Integrität der Pilzzellmembran, was zum Zelltod führt. Die genauen molekularen Ziele und Pfade, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber es wird angenommen, dass Luliconazol an der aktiven Stelle der Lanosteroldemethylase bindet und die Umwandlung von Lanosterol in Ergosterol verhindert.
Wirkmechanismus
Luliconazole exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . The exact molecular targets and pathways involved in this inhibition are still being studied, but it is believed that this compound binds to the active site of lanosterol demethylase, preventing the conversion of lanosterol to ergosterol .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Sertaconazole
- Mechanism & Spectrum : Both are imidazoles targeting CYP51, but sertaconazole uniquely inhibits histamine release and pro-inflammatory cytokines (e.g., PGE2), providing antipruritic and anti-inflammatory benefits .
- Clinical Efficacy: In a comparative study, sertaconazole 2% cream achieved 70% complete clearance vs. 27.58% for luliconazole 1% cream after 4 weeks. Sertaconazole also showed superior composite score reduction (P = 0.0002) . However, another study noted this compound’s efficacy in resolving pruritus, erythema, and scaling within 3 weeks .
- Safety : Both are well-tolerated, but sertaconazole’s anti-inflammatory properties may enhance patient adherence .
Terbinafine
- Mechanism : An allylamine inhibiting squalene epoxidase, leading to squalene accumulation and fungal cell death .
- Clinical Efficacy: In a T. This compound was more effective than lanoconazole (P = 0.003) .
- MIC Values : Against C. albicans, this compound (MIC: 0.031–0.25 µg/mL) was more potent than terbinafine (MIC: 2–>64 µg/mL) .
Lanoconazole
- Structural & Functional Differences: Shares a ketene dithioacetate backbone but lacks the 2,4-dichlorophenyl group. This compound’s MICs against T. rubrum were 2–4 times lower than lanoconazole .
- Clinical Utility: this compound eradicated experimental T. mentagrophytes infections twice as fast as lanoconazole .
Liranaftate
- Mechanism : A thiocarbamate with fungicidal activity via inhibition of fungal mitochondrial enzymes .
- Activity : this compound showed lower MICs (0.001–0.009 µg/mL) against T. rubrum but higher minimum fungicidal concentrations (MCCs), indicating fungistatic action. Liranaftate’s MCCs matched MICs, confirming fungicidal effects .
Efinaconazole and Tavaborole
- Indications : Approved for onychomycosis, unlike this compound (indicated for tinea infections) .
- Spectrum : this compound’s broad activity includes Candida and Aspergillus, whereas efinaconazole and tavaborole primarily target dermatophytes .
Triazoles (Voriconazole, Itraconazole, Posaconazole)
- Activity Against Molds : this compound exhibited lower MIC90 and MIC50 values against Aspergillus niger and A. flavus compared to triazoles .
Data Tables
Table 1: MIC Values of this compound vs. Comparators
Table 2: Clinical Efficacy in Tinea Infections
Key Research Findings
- Formulation Advancements: this compound-loaded nanofibers and solid lipid nanoparticles (SLNs) enhance solubility and sustained release (96.68% entrapment efficiency; 100% release over 24 hours) . These innovations improve topical delivery and antifungal efficacy (MIC: 6.25 µg/mL against C. albicans) .
- Broad-Spectrum Activity : this compound’s MICs against Fusarium solani (fungal keratitis) were comparable to natamycin, suggesting expanded clinical applications .
- Safety Profile : Adverse events with this compound are rare and comparable to vehicle controls in clinical trials .
Biologische Aktivität
Luliconazole is an imidazole antifungal agent that has garnered attention for its potent activity against various fungal pathogens, particularly dermatophytes and azole-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including in vitro and in vivo studies, mechanisms of action, and clinical implications.
This compound exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals but is distinguished by this compound's unique structural properties, which confer enhanced potency against resistant strains.
In Vitro Activity
Numerous studies have demonstrated this compound's efficacy against a range of fungal pathogens:
- Against Dermatophytes : A study involving 320 dermatophyte isolates from onychomycosis patients reported a geometric mean minimum inhibitory concentration (MIC) for this compound at 0.00022 μg/mL, significantly lower than that of other antifungals like terbinafine and amorolfine (Table 1) .
- Against Aspergillus Species : this compound showed promising results against azole-resistant Aspergillus fumigatus with an MIC_50 of 0.002 mg/L and an MIC_90 of 0.015 mg/L. It effectively inhibited both planktonic growth and biofilm formation when applied during early stages .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Trichophyton rubrum | 0.00012 | |
| Microsporum canis | 0.00025 | |
| Aspergillus fumigatus | 0.002 |
In Vivo Activity
In vivo studies further support the clinical relevance of this compound:
- Galleria mellonella Model : In a survival study using Galleria mellonella larvae infected with Aspergillus, those treated with a single dose of this compound exhibited a survival rate of 41%, compared to only 21% in the control group .
- Dermatophyte Infections : In guinea pig models, treatment with topical this compound resulted in negative cultures for up to 100% of animals after seven days, indicating high therapeutic efficacy .
Clinical Applications
This compound is primarily indicated for superficial fungal infections such as tinea pedis, tinea cruris, and tinea corporis. Its unique formulation allows for once-daily application, enhancing patient compliance. The drug's safety profile is favorable, with minimal systemic absorption reported in clinical trials.
Case Studies and Clinical Trials
Several clinical trials have highlighted this compound's effectiveness:
- Phase III Trials : A multicenter trial demonstrated that this compound was more effective than placebo in achieving mycological cure rates in patients with tinea pedis.
- Comparative Studies : In head-to-head comparisons with other antifungals like terbinafine, this compound consistently showed superior efficacy in achieving complete cure rates .
Q & A
Basic: What are the standard methodologies for quantifying luliconazole in pharmaceutical formulations?
Answer:
The most common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) . For RP-HPLC, a validated protocol uses a C18 column with methanol:water (85:15) mobile phase at 1.0 mL/min flow rate, detecting at 296 nm (retention time: 4.2 min) . HPTLC employs a Camag TLC scanner III with a deuterium lamp at 300 nm, validated via ANOVA for intraday/interday precision and Student’s t-test for accuracy . Both methods adhere to ICH Q2(R1) guidelines, ensuring linearity (e.g., 20–60 µg/mL for HPLC) and sensitivity (LOD: 0.24 µg/mL; LOQ: 0.748 µg/mL) .
Advanced: How can conflicting MIC data for this compound against Candida albicans be resolved across studies?
Answer:
Discrepancies in MIC values (e.g., 0.031–0.13 µg/mL in some studies vs. higher ranges in others) often arise from variations in:
- Test conditions : Incubation time, media composition (e.g., Sabouraud dextrose vs. RPMI-1640) .
- Strain variability : Clinical isolates may exhibit resistance mechanisms absent in reference strains.
- Endpoint criteria : EUCAST vs. CLSI guidelines differ in defining growth inhibition thresholds .
To resolve contradictions, standardize protocols using CLSI M27-A3 guidelines and include quality control strains (e.g., C. albicans ATCC 90028) for cross-study validation .
Basic: What experimental models are used to evaluate this compound’s transdermal delivery?
Answer:
Franz diffusion cells with excised human/animal skin or synthetic membranes are standard. For nail permeation, bovine hooves or human cadaver nails are used, with flux calculated via Fick’s law. Key parameters:
| Parameter | Typical Value for this compound |
|---|---|
| Flux (µg/cm²/h) | 8–50 (varies with formulation) |
| Nail solubility | ~5% saturation in aqueous systems |
| Key excipients | Transcutol P (enhancer) |
Advanced: How can Quality by Design (QbD) principles optimize this compound-loaded nanocarriers?
Answer:
QbD involves Box-Behnken or Central Composite Designs to optimize lipid-based systems (e.g., SLNs, leciplex). Critical variables include:
- Independent variables : Lipid:surfactant ratio, homogenization speed, drug loading .
- Responses : Entrapment efficiency (>90%), particle size (<200 nm), zeta potential (>|−30 mV|) .
For leciplex, a 3-factor Box-Behnken design identified optimal phospholipid:dimethyl dodecyl ammonium bromide ratios (2:1), achieving 92.3% entrapment and sustained release over 24 hours .
Basic: What in vitro models assess this compound’s antifungal efficacy?
Answer:
- Broth microdilution : Determines MICs for dermatophytes (e.g., Trichophyton rubrum MIC: 0.002–0.004 µg/mL) and Malassezia spp. .
- Time-kill assays : Evaluates fungistatic vs. fungicidal activity (e.g., >99% reduction in T. mentagrophytes colonies at 24 hours) .
- Keratin-binding assays : Measures drug adsorption to stratum corneum using radiolabeled this compound .
Advanced: How does this compound’s modulation of aryl hydrocarbon receptor (AhR) signaling impact drug repurposing?
Answer:
this compound uniquely enhances AhR activity (unlike other azoles), as shown in computational docking and luciferase reporter assays. This suggests potential for:
- Anti-inflammatory applications : AhR activation mitigates psoriasis and atopic dermatitis .
- Cancer therapy : AhR ligands modulate tumor microenvironment signaling.
To validate, use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities, followed by in vitro assays (e.g., CYP1A1 induction in HaCaT cells) .
Basic: How is clinical efficacy of this compound compared to other antifungals statistically validated?
Answer:
Randomized controlled trials (RCTs) use endpoints like mycological cure (negative culture) and clinical scoring (erythema/scaling reduction). For example:
Advanced: What strategies improve this compound’s nail penetration for onychomycosis?
Answer:
Enhancement strategies include:
- Chemical modification : Prodrugs with increased keratin affinity.
- Nanoformulations : SLNs with oleic acid increase nail flux by 3-fold vs. free drug .
- Physical methods : Ablation with fractional CO2 laser.
Key parameter: Degree of saturation (DS) . This compound’s DS in nail plates is ~8%, but can be boosted to >50% using urea-based carriers .
Basic: What are the key pharmacokinetic parameters of topical this compound?
Answer:
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 7.36 ± 2.66 (tinea cruris) |
| Tmax (hours) | 6.5 ± 8.25 |
| AUC0–24 (ng·h/mL) | 121.74 ± 53.36 |
| Systemic absorption is minimal (<1% bioavailability), with no QTc prolongation risk . |
Advanced: How can molecular dynamics (MD) simulations predict this compound’s interactions with fungal targets?
Answer:
MD simulations (e.g., using Amber22 ) model this compound binding to C. albicans CYP51 (lanosterol 14α-demethylase). Key findings:
- Hydrogen bonds : With heme propionate groups (binding energy: −9.8 kcal/mol).
- Resistance mutations : Y132H reduces binding affinity by 40%, explaining azole resistance .
Validate using site-directed mutagenesis and MIC shifts in engineered strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
